REACTION_CXSMILES
|
Br[C:2]1[C:7]([O:8]C)=[CH:6][CH:5]=[CH:4][C:3]=1[NH:10][C:11](=[S:16])[C:12]([F:15])([F:14])[F:13].BrC1C(OC)=CC=CC=1NC(=O)C(F)(F)F.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=S)=CC=1>O1CCOCC1>[F:13][C:12]([F:15])([F:14])[C:11]1[S:16][C:2]2[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][C:3]=2[N:10]=1
|
Name
|
N-(2-bromo-3-methoxyphenyl)-2,2,2-trifluoroethanethioamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1OC)NC(C(F)(F)F)=S
|
Name
|
N-(2-bromo-3-methoxyphenyl)-2,2,2-trifluoroacetamide
|
Quantity
|
776 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1OC)NC(C(F)(F)F)=O
|
Name
|
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification via silica
|
Type
|
CUSTOM
|
Details
|
get chromatography (Gradient: 0% to 20% ethyl acetate in heptanes)
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1SC2=C(N1)C=CC=C2O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |